molecular formula C10H20N2O2 B7916219 1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone

1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone

Cat. No.: B7916219
M. Wt: 200.28 g/mol
InChI Key: GZRYWJDATIMWFS-UHFFFAOYSA-N
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Description

1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone is a piperidine derivative featuring a ketone group at the 1-position and a methyl substituent at the 2-position of the piperidine ring. This compound belongs to a broader class of piperidin-1-yl-ethanone derivatives, which are studied for their structural flexibility and pharmacological relevance .

The hydroxyethylamino group may enhance interactions with biological targets, such as enzymes or receptors, by participating in hydrogen bonding or electrostatic interactions. Its synthesis likely involves alkylation or reductive amination steps, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

1-[2-[(2-hydroxyethylamino)methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(14)12-6-3-2-4-10(12)8-11-5-7-13/h10-11,13H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRYWJDATIMWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve large-scale cyclization reactions. These methods are designed to be cost-effective and efficient, utilizing readily available starting materials and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce alcohols or amines, and substitution can result in various substituted piperidine derivatives .

Scientific Research Applications

1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Piperidin-1-yl-ethanone derivatives exhibit diverse substituents on the piperidine ring and ethanone group, leading to variations in physical properties and bioactivity. Key analogs include:

Table 1: Structural and Physical Comparison of Piperidin-1-yl-ethanone Derivatives
Compound Name (Source) Substituent(s) Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 2-[(2-Hydroxyethylamino)methyl] Calc. ~228.3 N/A Hydroxyethylamino, ketone
1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone 4-(2-Hydroxyethoxy) 187.24 N/A Hydroxyethoxy, ketone
1-{4-[(2-Aminoethyl)(ethyl)amino]piperidin-1-yl}-ethanone 4-[(2-Aminoethyl)(ethyl)amino] 227.3 N/A Aminoethyl, ethylamino, ketone
2-(3-Hydroxy-piperidin-1-yl)-1-thiophen-2-yl-ethanone 3-Hydroxypiperidine, thiophen-2-yl 225.3 N/A Hydroxypiperidine, thiophene
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 2-(4-Fluorophenyl) 221.3 N/A Fluorophenyl, ketone
16c (Nitroimidazole derivative) 4-[Nitroimidazole-butyl], bromo-fluorophenyl 656.26 213.7–215.2 Nitroimidazole, bromo, fluoro

Key Observations :

  • Hydrophilicity: The target compound’s hydroxyethylamino group enhances polarity compared to analogs with non-polar substituents (e.g., fluorophenyl in ). This may improve aqueous solubility, critical for drug bioavailability.
  • Melting Points : Nitroimidazole derivatives () exhibit higher melting points (>200°C) due to strong intermolecular interactions (e.g., hydrogen bonding, π-stacking). The target compound’s melting point is unreported but likely lower, given its less rigid structure.
  • Isomerization: Analogous compounds, such as 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, exhibit amide bond isomerization detectable by NMR (Δδ = 0.5–1.0 ppm at 293 K). The target compound may display similar dynamic behavior due to rotational flexibility around the hydroxyethylamino group .

Key Findings :

  • Synthetic Accessibility : The target compound’s synthesis is likely simpler than nitroimidazole derivatives (), which require multi-step coupling.
  • NMR Trends : Piperidine protons in analogs typically resonate at δ 2.5–3.5 ppm, while aromatic substituents (e.g., indole, thiophene) appear upfield or downfield depending on electronic effects .

Biological Activity

1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone, a compound with the CAS number 1353966-63-8, has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{10}H_{20}N_{2}O_{2}. The compound features a piperidine ring substituted with a hydroxyethylamino group, which is crucial for its biological activity.

Research indicates that the compound may exert its effects through several mechanisms:

  • Cholinergic Activity : It has been suggested that compounds with similar structures can act as acetylcholinesterase inhibitors (AChEIs), potentially enhancing cholinergic neurotransmission .
  • Neuroprotective Effects : The hydroxyethylamino moiety may contribute to antioxidant properties, which are beneficial in neurodegenerative conditions .

Pharmacological Profile

The biological activity of this compound has been evaluated in various studies. Below is a summary of its pharmacological effects:

Activity Findings
Antioxidant Exhibits significant antioxidant properties, protecting neuronal cells .
Neuroprotective Shown to enhance neurogenesis and provide neuroprotection in vitro .
Cholinergic Effects Potential AChE inhibition leading to improved cognitive function in models .

Study 1: Neuroprotective Effects in Alzheimer’s Models

In a study examining the effects of similar piperidine derivatives on Alzheimer's disease models, compounds showed significant neuroprotective effects. The study highlighted that these compounds could enhance cognitive functions and reduce oxidative stress markers in neuronal cultures .

Study 2: Cholinergic Modulation

Another research explored the cholinergic modulation by related compounds. The findings indicated that these compounds could inhibit AChE activity effectively, leading to increased levels of acetylcholine in synaptic clefts, which is crucial for memory and learning processes .

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